molecular formula C15H20F3N5 B14926178 4-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14926178
M. Wt: 327.35 g/mol
InChI Key: WWSSVQITEKLZDB-UHFFFAOYSA-N
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Description

N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl group and the heterocyclic rings play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
  • N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
  • N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine

Uniqueness

N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole and pyrimidine rings contribute to its biological activity and versatility .

Properties

Molecular Formula

C15H20F3N5

Molecular Weight

327.35 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H20F3N5/c1-4-23-9-11(8-20-23)12-7-13(15(16,17)18)22-14(21-12)19-6-5-10(2)3/h7-10H,4-6H2,1-3H3,(H,19,21,22)

InChI Key

WWSSVQITEKLZDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCC(C)C)C(F)(F)F

Origin of Product

United States

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